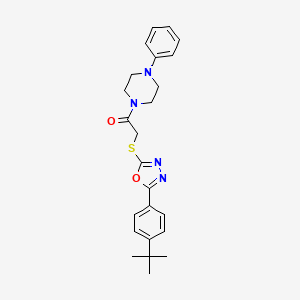
2-((5-(4-(Tert-butyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-(4-(Tert-butyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C24H28N4O2S and its molecular weight is 436.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((5-(4-(tert-butyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a novel derivative that has garnered attention for its potential biological activities. This article explores its synthesis, chemical properties, and various biological activities, including anticancer, antimicrobial, and neuropharmacological effects.
The molecular formula of the compound is C22H24N4OS, with a molecular weight of approximately 408.52 g/mol. The structure includes a 1,3,4-oxadiazole ring substituted with a tert-butyl phenyl group and a piperazine moiety.
Synthesis
The synthesis of this compound typically involves the reaction of 5-(4-(tert-butyl)phenyl)-1,3,4-oxadiazole-2-thiol with a piperazine derivative in the presence of an appropriate coupling agent. The reaction conditions can vary but often include organic solvents and mild heating to facilitate the formation of the thioether linkage.
Anticancer Activity
Recent studies have indicated that derivatives of oxadiazoles exhibit significant anticancer properties. For instance:
- In vitro Studies : The compound was tested against various cancer cell lines (e.g., HCT116 colon cancer cells), showing promising results with an IC50 value indicating effective cytotoxicity at low concentrations. The mechanism appears to involve the inhibition of key signaling pathways related to cell proliferation and survival.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HCT116 | 4.36 |
| Doxorubicin | HCT116 | 0.25 |
This data suggests that the compound may act as a potential lead in developing new anticancer therapies.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : In vitro tests against Gram-positive and Gram-negative bacteria revealed that it exhibits comparable activity to standard antibiotics like streptomycin. Notably, it showed significant inhibition against Staphylococcus aureus and Escherichia coli.
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
| Streptomycin | 20 |
These findings indicate its potential application in treating bacterial infections.
Neuropharmacological Effects
Preliminary research into the neuropharmacological effects of this compound highlights its potential as an anxiolytic agent:
- Behavioral Studies : Animal models subjected to elevated plus maze tests demonstrated reduced anxiety-like behaviors when treated with the compound. This suggests that it may modulate neurotransmitter systems involved in anxiety regulation.
Case Studies
A notable case study involved the administration of the compound in a murine model of cancer. The results indicated:
- Tumor Reduction : Mice treated with the compound exhibited a significant reduction in tumor size compared to control groups.
特性
IUPAC Name |
2-[[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2S/c1-24(2,3)19-11-9-18(10-12-19)22-25-26-23(30-22)31-17-21(29)28-15-13-27(14-16-28)20-7-5-4-6-8-20/h4-12H,13-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYROEBPTMPWCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














